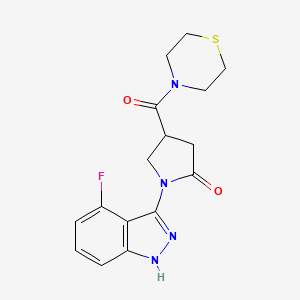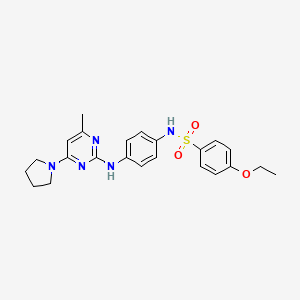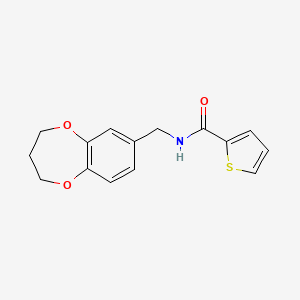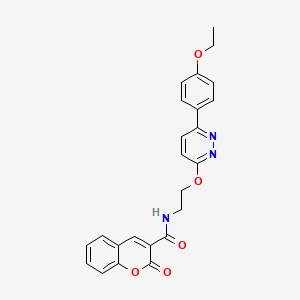![molecular formula C21H20N4O4S B11238175 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B11238175.png)
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide is a complex organic compound that features a benzoxazole ring, an oxadiazole ring, and a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Synthesis of the Oxadiazole Ring: This involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of the Benzoxazole and Oxadiazole Rings: This step involves the formation of a thioether linkage between the benzoxazole and oxadiazole rings.
Attachment of the Propanamide Group: This final step involves the reaction of the intermediate compound with 2-methoxy-5-methylphenylpropanamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzoxazole and oxadiazole derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an anticonvulsant or antimicrobial agent.
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and oxadiazole rings may facilitate binding to these targets, while the propanamide group may enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
Uniqueness
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide is unique due to the combination of its benzoxazole and oxadiazole rings, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C21H20N4O4S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C21H20N4O4S/c1-13-7-8-16(27-2)15(11-13)22-19(26)9-10-20-24-18(25-29-20)12-30-21-23-14-5-3-4-6-17(14)28-21/h3-8,11H,9-10,12H2,1-2H3,(H,22,26) |
Clé InChI |
BIUJLDGMMBLJKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11238092.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11238108.png)
![2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11238109.png)
![N-(2-ethyl-6-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238115.png)


![3-methyl-6-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11238139.png)


methanone](/img/structure/B11238168.png)
![N-(2,3-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11238174.png)

![2-({4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11238186.png)
![N-(2,3-dimethylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11238190.png)
